![molecular formula C19H20ClNO3 B5737588 N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide, also known as CDM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. CDM-1 belongs to a class of compounds called acrylamides, which are known to have anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, but high toxicity in cancer cells. This selectivity makes this compound a promising candidate for cancer treatment. In addition, this compound has been shown to have good pharmacokinetic properties, meaning it can be absorbed and distributed throughout the body in a predictable manner.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one limitation is that this compound is a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
Zukünftige Richtungen
There are several future directions for N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide research. One direction is to optimize the synthesis process to produce higher yields of pure this compound. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand how it works and how it can be optimized for cancer treatment. Finally, future research could focus on developing new formulations of this compound that can be more easily administered to patients.
Synthesemethoden
N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenethylamine with 3,4-dimethoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to form this compound. The synthesis process has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and colon cancer.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-9-5-15(13-18(17)24-2)6-10-19(22)21-12-11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUSPBTMPWOHT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
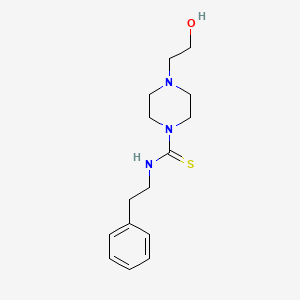
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
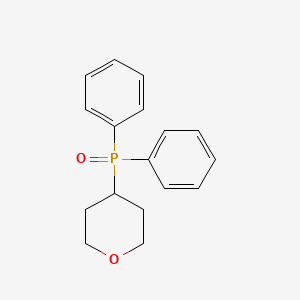

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
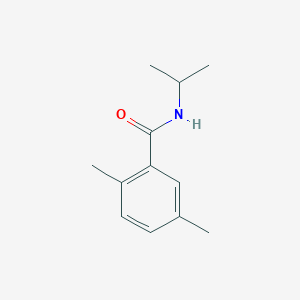
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
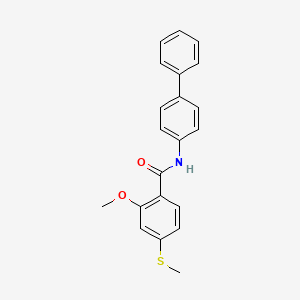
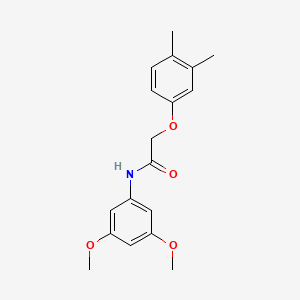
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
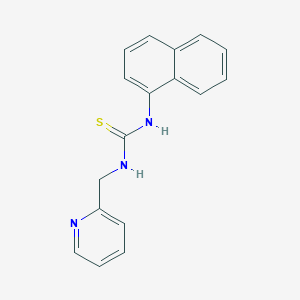
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)
